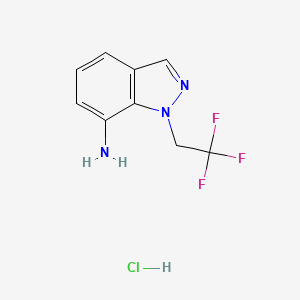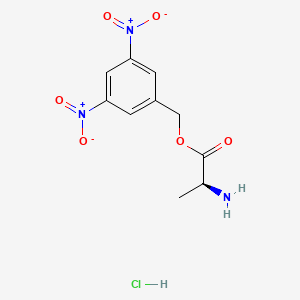
1-(sulfanylmethyl)cyclobutane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Sulfanylmethyl)cyclobutane-1-carbonitrile (1-SCBC) is an organic compound with the molecular formula C5H6N2S. It is an important precursor to a variety of useful organic compounds and is used in a variety of scientific and industrial applications. The synthesis of 1-SCBC is an interesting and complex process, and its mechanism of action and biochemical and physiological effects are of great interest to scientists.
Wirkmechanismus
The mechanism of action of 1-(sulfanylmethyl)cyclobutane-1-carbonitrile is not fully understood. It is believed that the reaction of 1,3-dithiane and acetone produces an intermediate, 3-acetoxy-1,2-dithiolane, which is then hydrolyzed to form the desired product. This hydrolysis is believed to be facilitated by the presence of an acid, such as sulfuric acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(sulfanylmethyl)cyclobutane-1-carbonitrile have not been extensively studied. However, it is believed that 1-(sulfanylmethyl)cyclobutane-1-carbonitrile may have an inhibitory effect on certain enzymes and may also have an effect on the metabolism of certain drugs. It has also been suggested that 1-(sulfanylmethyl)cyclobutane-1-carbonitrile may have an anti-inflammatory effect.
Vorteile Und Einschränkungen Für Laborexperimente
1-(sulfanylmethyl)cyclobutane-1-carbonitrile has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used as a starting material for the synthesis of a variety of organic compounds. It is also stable at room temperature and has a relatively low toxicity. However, there are also some limitations to its use in laboratory experiments. It is not very soluble in water, and its reaction with certain compounds can be difficult to control.
Zukünftige Richtungen
The potential applications of 1-(sulfanylmethyl)cyclobutane-1-carbonitrile are numerous, and there are many possible future directions for research. For example, further research could be conducted to investigate the biochemical and physiological effects of 1-(sulfanylmethyl)cyclobutane-1-carbonitrile, as well as its potential use as a catalyst in organic reactions. Additionally, further research could be conducted to explore the potential uses of 1-(sulfanylmethyl)cyclobutane-1-carbonitrile in the synthesis of pharmaceuticals and agrochemicals. Finally, further research could be conducted to investigate the potential of 1-(sulfanylmethyl)cyclobutane-1-carbonitrile to inhibit certain enzymes and to modify the metabolism of certain drugs.
Synthesemethoden
1-(sulfanylmethyl)cyclobutane-1-carbonitrile can be synthesized from the reaction of 1,3-dithiane and acetone. This process involves the formation of an intermediate, 3-acetoxy-1,2-dithiolane, which is then hydrolyzed to form the desired product. The reaction is usually carried out in an acidic medium, such as sulfuric acid, and can be conducted at temperatures ranging from 0 to 80°C. The reaction time varies depending on the concentration of the reactants, but can be as short as one hour.
Wissenschaftliche Forschungsanwendungen
1-(sulfanylmethyl)cyclobutane-1-carbonitrile has a wide range of applications in scientific research. It can be used as a starting material for the synthesis of a variety of organic compounds, such as 1,2-dithiolanes and 1,3-dithianes. It can also be used to prepare thiophene derivatives, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 1-(sulfanylmethyl)cyclobutane-1-carbonitrile can be used as a catalyst in organic reactions, and it has been used in the synthesis of a variety of complex organic molecules.
Eigenschaften
IUPAC Name |
1-(sulfanylmethyl)cyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c7-4-6(5-8)2-1-3-6/h8H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGUSOXJYULGHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CS)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(1R,3R)-1-({[(tert-butoxy)carbonyl]amino}methyl)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid](/img/structure/B6609682.png)


![1-(thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6609709.png)
![2-(2-bromoethyl)bicyclo[3.1.0]hexane, Mixture of diastereomers](/img/structure/B6609713.png)

![5-tert-butyl 3-methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3,5-dicarboxylate](/img/structure/B6609727.png)
![2-(3-{1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl}bicyclo[1.1.1]pentan-1-yl)-2-methylpropanoic acid](/img/structure/B6609740.png)



![3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B6609768.png)
